

Application Notes and Protocols: NST-628 in BRAF Class II/III Mutant Models

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Compound of Interest

Compound Name: J 628

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Introduction

NST-628 is a potent, orally bioavailable, and central nervous system (CNS) penetrant pan-RAF-MEK molecular glue.[1][2] It represents a novel class of inhibitors of the RAS-MAPK pathway, which is frequently dysregulated in various cancers.[1][3][4][5] Unlike traditional RAF and MEK inhibitors, NST-628 functions by stabilizing an inactive conformation of the RAF-MEK complex, effectively preventing the phosphorylation and activation of MEK by all RAF isoforms (ARAF, BRAF, and CRAF).[1][6] This unique mechanism of action overcomes limitations of previous inhibitors, particularly in the context of BRAF class II and III mutations, which are dependent on RAF dimerization for their oncogenic activity.[1][5]

BRAF non-V600E mutations, including class II and III variants, are found in approximately 35% of BRAF-mutant cancers and often respond poorly to existing MAPK-targeting therapies.[5] NST-628 has demonstrated broad efficacy across various RAS- and RAF-driven cancer models, with notable activity in those harboring BRAF class II/III mutations.[1][6] Its ability to inhibit the RAF-MEK complex without inducing RAF heterodimerization provides a key advantage in these specific genetic contexts.[1][7]

These application notes provide a summary of the preclinical data and detailed protocols for key experiments to evaluate the efficacy and mechanism of action of NST-628 in BRAF class II/III mutant cancer models.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of NST-628 in BRAF Class II/III Mutant Cell Lines

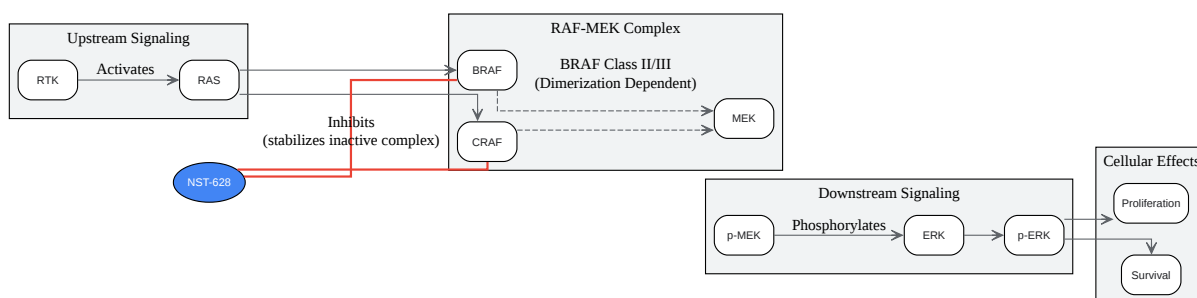
Cell Line	BRAF Mutation	Cancer Type	NST-628 Potency vs. Other Inhibitors
NCI-H1666	G466V (Class II)	Lung Adenocarcinoma	Greater potency than type II RAF inhibitors (naporafenib, exarafenib) and a BRAF dimer breaker (plixorafenib)[1][5]
Additional BRAF Class II/III Models	Various	Various	Greater potency than naporafenib, exarafenib, plixorafenib, and avutometinib[1]

Table 2: In Vivo Efficacy of NST-628 in RAS/RAF-Driven Xenograft Models

Model	Mutation	Cancer Type	NST-628 Dosage	Outcome
HCT116	KRAS G13D	Colorectal	3-5 mg/kg QD	53% tumor regression[6]
IPC-298	NRAS Q61L	Melanoma	3-5 mg/kg QD	38% tumor regression[6]
NCI-H23	KRAS G12C	Lung Adenocarcinoma	2 mg/kg QD for 26 days	Slowed tumor growth and effective inhibition of the RAS-MAPK pathway[7]
MeWo-luc	NF1 mutant	Melanoma	Not specified	Potent antitumor efficacy in an intracranial model[8]

Signaling Pathway and Mechanism of Action

NST-628 acts as a molecular glue, enhancing the affinity between RAF and MEK to stabilize an inactive complex. This prevents MEK phosphorylation and subsequent activation of the downstream MAPK pathway, leading to the inhibition of ERK signaling. A key feature of NST-628 is its ability to inhibit all RAF isoforms without promoting the formation of BRAF-CRAF heterodimers, a common resistance mechanism to other RAF inhibitors.[1][7]



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Caption: Mechanism of NST-628 in the RAS-MAPK pathway.

Experimental Protocols

Cell Proliferation Assay

This protocol is designed to assess the anti-proliferative effects of NST-628 on BRAF class II/III mutant cancer cell lines.

Materials:

- BRAF class II/III mutant cancer cell lines (e.g., NCI-H1666)
- Complete growth medium (specific to the cell line)
- NST-628 (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)

- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete growth medium.
- Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
- Prepare a serial dilution of NST-628 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of NST-628 or vehicle control (DMSO).
- Incubate the plates for 72 hours.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time and then measure luminescence using a plate reader.
- Calculate the half-maximal growth inhibition (GI₅₀) values using a non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Inhibition

This protocol is used to determine the effect of NST-628 on the phosphorylation status of key proteins in the MAPK pathway.

Materials:

- BRAF class II/III mutant cancer cell lines
- 6-well cell culture plates
- NST-628 (dissolved in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-vinculin (or other loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with various concentrations of NST-628 or vehicle control for 2 hours.
- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

BRAF Immunoprecipitation for Heterodimerization Analysis

This protocol is to assess whether NST-628 induces the formation of RAF heterodimers.

Materials:

- BRAF class II/III mutant cancer cell lines (e.g., NCI-H1666)
- NST-628 and other RAF inhibitors (as controls)
- Cell lysis buffer (non-denaturing)
- Anti-BRAF antibody for immunoprecipitation
- Protein A/G agarose beads
- Primary antibodies for Western blot: anti-ARAF, anti-BRAF, anti-CRAF, anti-MEK1, anti-p-ERK, anti-vinculin

Procedure:

- Treat cells with 100 nM of NST-628 or control inhibitors for 2 hours.[\[1\]](#)
- Lyse the cells in a non-denaturing lysis buffer.
- Pre-clear the lysates with protein A/G agarose beads.
- Incubate the lysates with an anti-BRAF antibody overnight at 4°C to immunoprecipitate BRAF-containing complexes.
- Add protein A/G agarose beads to pull down the antibody-protein complexes.
- Wash the beads several times with lysis buffer.
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

- Analyze the eluates by Western blotting using antibodies against ARAF, BRAF, CRAF, and MEK1 to detect co-immunoprecipitated proteins.
- Analyze whole-cell lysates for p-ERK and vinculin as controls for pathway inhibition and loading, respectively.

In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of NST-628 in a mouse xenograft model.

Materials:

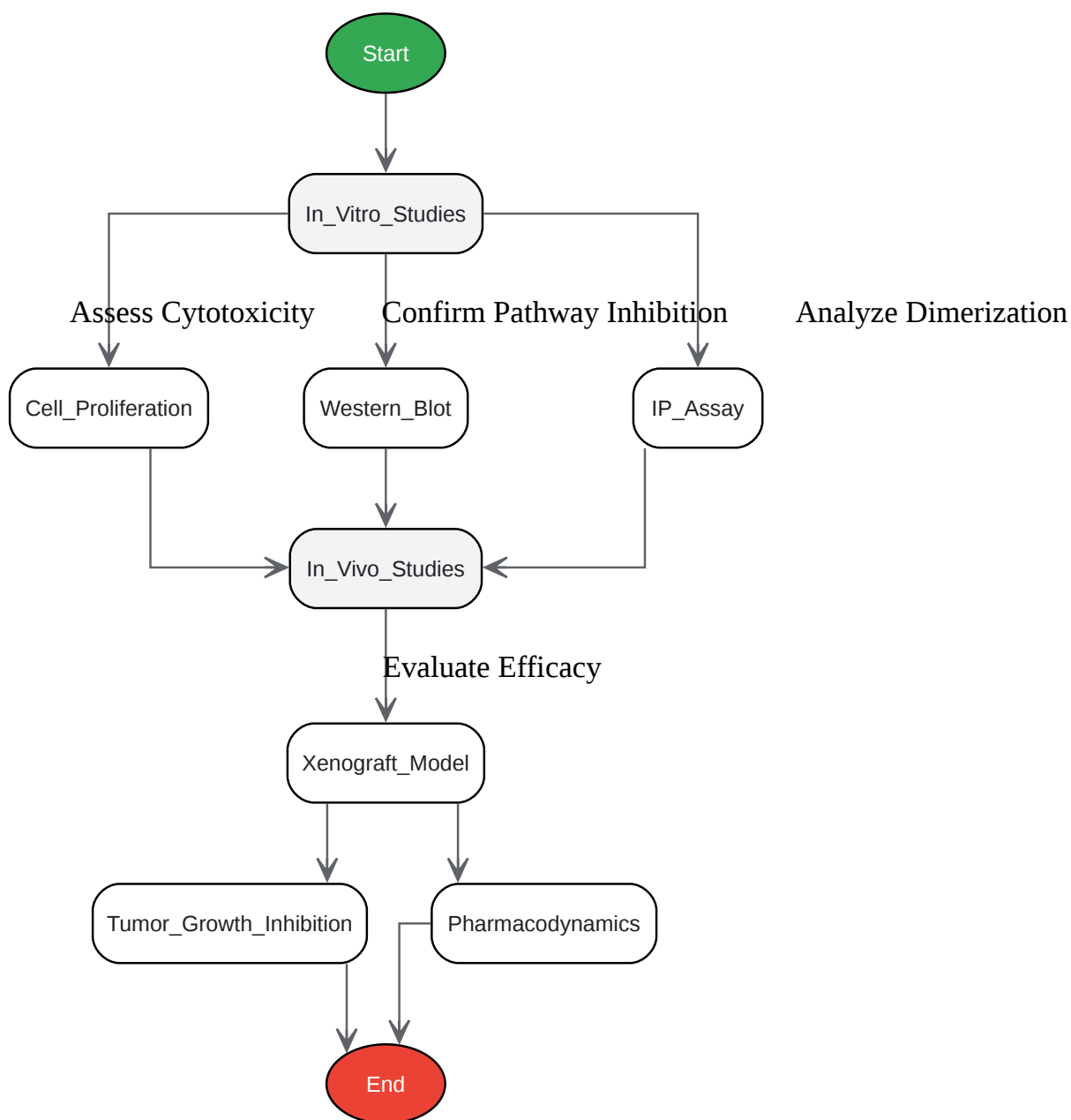
- Immunocompromised mice (e.g., NOD SCID)
- BRAF class II/III mutant cancer cell line (e.g., SK-MEL-2-luc for intracranial models or others for subcutaneous models)
- Matrigel (for subcutaneous injections)
- NST-628 formulated for oral gavage
- Calipers for tumor measurement
- Bioluminescence imaging system (for luciferase-tagged cells)

Procedure:

- Inoculate mice with cancer cells. For subcutaneous models, inject cells mixed with Matrigel into the flank. For intracranial models, inject luciferase-tagged cells intracranially.[\[1\]](#)
- Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and vehicle control groups.
- Administer NST-628 (e.g., 2-5 mg/kg) or vehicle control daily via oral gavage.[\[6\]](#)[\[7\]](#)
- Monitor tumor volume by caliper measurements (for subcutaneous models) or bioluminescence imaging (for intracranial models) twice weekly.

- Monitor mouse body weight and general health as a measure of tolerability.
- At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

Experimental Workflow Diagram



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Caption: General workflow for evaluating NST-628.

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